1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through a propanol chain
Mechanism of Action
Target of Action
The primary targets of Oprea1_253346 are currently unknown. This compound shares structural similarities with other carbazole derivatives
Mode of Action
Without specific information on the targets of Oprea1_253346, it’s challenging to describe its exact mode of action. Carbazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, which can lead to changes in the target’s function .
Biochemical Pathways
Carbazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through cyclization reactions involving substituted anilines and phenylhydrazines.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using diphenylmethyl chloride as a reagent.
Linking the Propanol Chain: The final step involves the attachment of the propanol chain to the carbazole-piperazine intermediate, typically through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a partially or fully reduced carbazole.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-[4-(difluoromethoxy-benzylidene)-amine]
- 2-(9H-carbazol-9-yl)ethanol
- 4,4’-di(carbazol-9-yl)benzil
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of a carbazole moiety with a piperazine ring and a propanol chain. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O/c36-27(24-35-30-17-9-7-15-28(30)29-16-8-10-18-31(29)35)23-33-19-21-34(22-20-33)32(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,27,32,36H,19-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYOLXTWDQZHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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